1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the type of reactions it undergoes.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. The chemical properties might include acidity or basicity, reactivity with common reagents, and stability.Scientific Research Applications
Rhodium-Catalyzed C-C Bond Activation
One study explored the rhodium-catalyzed selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes. This process led to the production of common organic structural units such as benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. These products were further processed through epoxidation and aromatization, showcasing a versatile approach to constructing useful compounds (Chen et al., 2016).
AlCl3-Promoted Cycloaddition
Another study demonstrated an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides, leading to the high-yielding and stereoselective formation of indane derivatives. This process highlighted an unusual mechanism where the donor-acceptor cyclopropane served as a 2-styrylmalonate source, opening avenues for synthesizing highly functionalized compounds (Zhu et al., 2014).
Metal-Free Bicyclization Reactions
A novel metal-free bicyclization reaction of 1,7-enynes, using arylsulfonyl radicals, resulted in the regioselective formation of benzo[j]phenanthridines. This process involved a complex cascade mechanism, demonstrating the utility of sulfonyl compounds in facilitating intricate organic transformations (Zhu et al., 2015).
Nanosized N-Sulfonated Catalyst
Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst was characterized by various methods and showed efficient reuse without loss of catalytic activity, highlighting its potential in green chemistry applications (Goli-Jolodar et al., 2016).
Synthesis of Protected 1,2-Amino Alcohols
A study on tert-butanesulfinyl aldimines and ketimines explored their use as precursors in synthesizing protected 1,2-amino alcohols with high yields and diastereoselectivities. This research provided general protocols for the addition of various organometallic reagents, offering insights into the versatility of sulfinyl compounds in organic synthesis (Tang et al., 2001).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it might pose to health and the environment.
Future Directions
This could involve potential applications of the compound, ongoing research, and areas where further studies are needed.
For a specific compound like “1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide”, you might need to refer to scientific literature or databases for detailed information. Please note that not all compounds will have information available for all the above categories. Some compounds might be less studied, and information on them could be limited.
properties
IUPAC Name |
1-benzyl-N-tert-butylcyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-13(2,3)15-18(16,17)14(9-10-14)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKBDPXLOWCJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619515 | |
Record name | 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |
CAS RN |
669008-33-7 | |
Record name | 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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